![molecular formula C19H23ClN4O5S3 B2580345 エチル {[5-({[3-(アゼパン-1-イルスルホニル)-4-クロロフェニル]カルボニル}アミノ)-1,3,4-チアゾール-2-イル]スルファニル}アセテート CAS No. 887890-57-5](/img/structure/B2580345.png)
エチル {[5-({[3-(アゼパン-1-イルスルホニル)-4-クロロフェニル]カルボニル}アミノ)-1,3,4-チアゾール-2-イル]スルファニル}アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound notable for its multifaceted chemical structure. It belongs to the thiadiazole class of compounds, which often exhibit significant biological activities and are used in various scientific fields.
科学的研究の応用
Chemistry
Used as a precursor in the synthesis of other complex molecules and materials.
Biology
Studied for its potential antimicrobial and antifungal properties.
Medicine
Explored for its role in designing drugs targeting specific enzymes or pathways due to its structural diversity.
Industry
Used in the development of materials with unique properties, such as advanced polymers and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves multiple steps, typically starting from commercially available reagents. The general synthetic route can involve:
Formation of 1,3,4-thiadiazole: : This usually begins with the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Substitution Reaction: : Incorporating the 3-(azepan-1-ylsulfonyl)-4-chlorophenyl group through a nucleophilic aromatic substitution.
Coupling Reaction: : The final step involves coupling with ethyl bromoacetate in the presence of a base such as potassium carbonate, resulting in the esterification.
Industrial Production Methods
For industrial-scale production, the process is streamlined to optimize yield and purity. This might involve high-efficiency catalysts, large-scale reactors, and automated monitoring systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduced by agents like hydrogen in the presence of a catalyst.
Substitution: : Nucleophilic substitution at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Leads to desulfonated or reduced amine derivatives.
Substitution: : Yields various substituted thiadiazole derivatives.
作用機序
Molecular Targets and Pathways
The compound’s activity often involves binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecular targets, disrupting normal cellular functions or inhibiting pathogen growth.
類似化合物との比較
Similar Compounds
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: : Has an oxadiazole ring instead of a thiadiazole ring.
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-triazol-2-yl]sulfanyl}acetate: : Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is unique due to the specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
There you have it! A full rundown of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate and its many facets. Curious about anything specific within the sections?
特性
IUPAC Name |
ethyl 2-[[5-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O5S3/c1-2-29-16(25)12-30-19-23-22-18(31-19)21-17(26)13-7-8-14(20)15(11-13)32(27,28)24-9-5-3-4-6-10-24/h7-8,11H,2-6,9-10,12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKLFJUXKXHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid](/img/structure/B2580263.png)
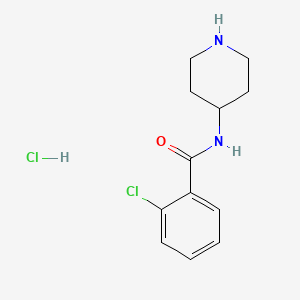
![(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2580266.png)
![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)
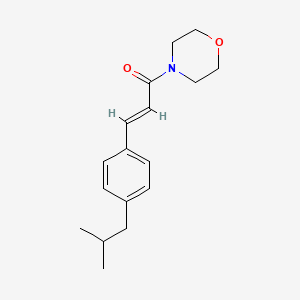
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2580272.png)
![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)
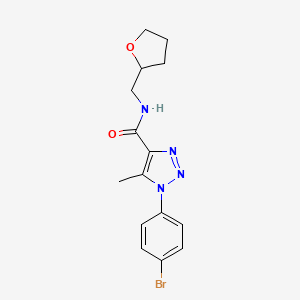
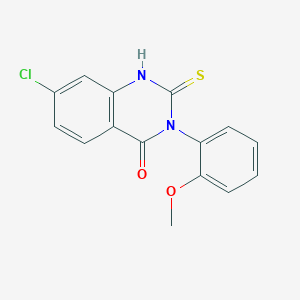
![2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE](/img/structure/B2580279.png)
![7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2580281.png)
![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
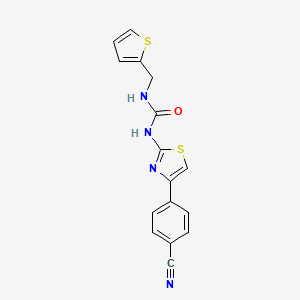
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)
